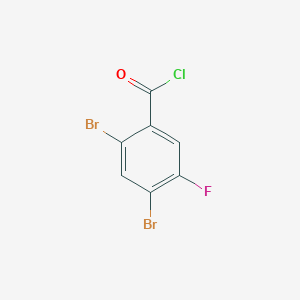

2,4-Dibromo-5-fluorobenzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dibromo-5-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2ClFO/c8-4-2-5(9)6(11)1-3(4)7(10)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHQRSXKHQYJJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,4-Dibromo-5-fluorobenzoyl chloride CAS number and structure

An In-depth Technical Guide to 2,4-Dichloro-5-fluorobenzoyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

This technical guide provides a comprehensive overview of 2,4-dichloro-5-fluorobenzoyl chloride, a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Initial research for "2,4-dibromo-5-fluorobenzoyl chloride" did not yield a compound with substantial documented use in drug discovery. However, the structurally similar compound, 2,4-dichloro-5-fluorobenzoyl chloride (CAS No: 86393-34-2) , is extensively referenced and commercially significant, particularly as a precursor to various active pharmaceutical ingredients (APIs).[1][2][3] Given the audience of researchers and drug development professionals, this guide will focus on this well-documented and industrially relevant molecule. We will delve into its chemical identity, synthesis, reactivity, and pivotal role as a versatile building block in modern medicinal chemistry.

Section 1: Chemical Identity and Physicochemical Properties

2,4-Dichloro-5-fluorobenzoyl chloride is a halogenated aromatic acyl chloride. The presence of two chlorine atoms, a fluorine atom, and a reactive acyl chloride group on the benzene ring makes it a highly versatile reagent in organic synthesis.[1]

Structure:

Section 5: Safety, Handling, and Storage

As a reactive acyl chloride, 2,4-dichloro-5-fluorobenzoyl chloride presents several hazards and requires careful handling in a laboratory or industrial setting.

Table 2: Hazard Summary

| Hazard | Description |

| Corrosivity | Causes severe skin burns and eye damage. |

| Sensitization | May cause an allergic skin reaction. |

| Environmental Hazard | Harmful to aquatic life with long-lasting effects. |

| Reactivity | Reacts with water and moisture, releasing hydrogen chloride gas. |

Safe Handling and Storage:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Moisture Sensitivity: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

-

Incompatible Materials: Keep away from water, strong bases, alcohols, and oxidizing agents.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area designated for corrosive materials.

Conclusion

2,4-Dichloro-5-fluorobenzoyl chloride is a pivotal chemical intermediate whose importance in the pharmaceutical industry cannot be overstated. Its unique combination of a reactive acyl chloride group and a polyhalogenated aromatic ring makes it an indispensable building block for the synthesis of a variety of essential medicines. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for researchers and professionals in drug discovery and development who aim to leverage its properties in the creation of novel and effective therapeutic agents.

References

-

The Role of 2,4-Dichloro-5-fluorobenzoyl Chloride in Pharmaceutical Synthesis. Available at: [Link]

-

A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride. Patsnap. Available at: [Link]

-

Method used for preparing 2,4-dichloro-5-fluorobenzoyl chloride. Patsnap. Available at: [Link]

- Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride. Google Patents.

- A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride. Google Patents.

-

2,4-Dichloro-5-fluorobenzoyl Chloride, Min. 98.0 (GC,T), 5 g. Sciedco. Available at: [Link]

-

2,4-Dichloro-5-fluorobenzoyl chloride | C7H2Cl3FO | CID 2736821. PubChem. Available at: [Link]

-

Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

-

SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES. İstanbul Ticaret Üniversitesi. Available at: [Link]

-

Pseudonatural Products for Chemical Biology and Drug Discovery. PMC - NIH. Available at: [Link]

Sources

An In-depth Technical Guide to the Reactivity Profile of 2,4-Dibromo-5-fluorobenzoyl Chloride with Nucleophiles

Abstract

2,4-Dibromo-5-fluorobenzoyl chloride is a highly functionalized aromatic acyl chloride that serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its reactivity is governed by the interplay of the electron-withdrawing effects of the halogen substituents and the inherent electrophilicity of the acyl chloride moiety. This guide provides a comprehensive analysis of its reactivity profile with common nucleophiles, including amines, alcohols, and thiols. We will explore the electronic and steric factors influencing these reactions, provide field-proven experimental protocols, and present data in a clear, comparative format.

Introduction and Molecular Profile

This compound possesses a unique substitution pattern on the benzene ring that dictates its chemical behavior. The primary site for nucleophilic attack is the highly electrophilic carbonyl carbon of the acyl chloride group. The substituents on the aromatic ring modulate this electrophilicity through inductive and resonance effects.

-

Acyl Chloride Group (-COCl): This functional group is an excellent acylating agent due to the strong electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, making the carbonyl carbon highly susceptible to nucleophilic attack. The chloride ion is an excellent leaving group.

-

Bromine Atoms (-Br): Located at positions 2 and 4, the two bromine atoms are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I).[1] This effect significantly increases the electrophilicity of the carbonyl carbon, making the molecule more reactive than unsubstituted benzoyl chloride.[1]

-

Fluorine Atom (-F): Positioned at the 5-position, the fluorine atom is the most electronegative element and also contributes a strong -I effect. While halogens can exhibit a weak electron-donating resonance effect (+R), the inductive effect is dominant in influencing the reactivity of the acyl chloride.[1]

The combined electron-withdrawing properties of the three halogen substituents render the carbonyl carbon of this compound exceptionally electrophilic and, therefore, highly reactive towards nucleophiles.

Caption: Electronic influences on the carbonyl carbon of this compound.

Reactivity with N-Nucleophiles: Amide Synthesis

The reaction of this compound with primary and secondary amines is a robust and high-yielding method for the synthesis of corresponding N-substituted benzamides. These products are often key intermediates in drug discovery.[2]

Mechanism and Causality

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon. This is followed by the elimination of the chloride ion, resulting in the formation of a stable amide bond. A non-nucleophilic base, such as triethylamine or pyridine, is typically required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[3]

Experimental Protocol: Synthesis of N-benzyl-2,4-dibromo-5-fluorobenzamide

This protocol outlines a general procedure for the acylation of a primary amine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.0 eq)

-

Triethylamine (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

-

Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the stirred amine solution over 20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction with deionized water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Sources

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 2,4-Dibromo-5-fluorobenzoyl Chloride

For researchers, scientists, and professionals in drug development, understanding the solubility of active compounds and intermediates is a cornerstone of successful formulation and synthesis. This guide provides an in-depth analysis of the solubility of 2,4-Dibromo-5-fluorobenzoyl chloride, a reactive acyl chloride, in organic solvents. Moving beyond a simple list of solvents, we will explore the underlying chemical principles that govern its solubility, its inherent reactivity, and provide a practical framework for experimental solubility determination.

The Chemical Profile of this compound

This compound is a halogenated aromatic acyl chloride. Its structure, characterized by a benzene ring substituted with two bromine atoms, a fluorine atom, and a highly reactive acyl chloride functional group, dictates its physical and chemical properties. The presence of halogens increases the molecular weight and influences the compound's polarity. The acyl chloride group is the primary site of reactivity, making the molecule susceptible to nucleophilic attack.

The Duality of Solubility and Reactivity

A critical consideration for this compound, and acyl chlorides in general, is that the concept of "solubility" is often intertwined with "reactivity." Acyl chlorides are highly reactive compounds that can undergo chemical reactions with many common solvents.[1][2] Therefore, a solvent must not only be able to physically dissolve the compound but also be inert under the desired conditions.

Reactivity with Protic Solvents

Protic solvents, such as water, alcohols, and amines, will readily react with this compound. The lone pair of electrons on the oxygen or nitrogen atom of the solvent molecule will act as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[3][4] This results in a nucleophilic acyl substitution reaction, leading to the formation of a carboxylic acid, ester, or amide, respectively, along with the liberation of hydrochloric acid (HCl) gas.[2][5]

Due to this high reactivity, it is inaccurate to speak of simple "solubility" in protic solvents. The compound will decompose rather than dissolve.[2][5] This is a crucial consideration for any experimental work, as the presence of even trace amounts of water or other protic impurities in a solvent can lead to the degradation of the starting material.

Predicting Solubility in Aprotic Solvents

Aprotic solvents, which lack acidic protons, are generally more suitable for dissolving this compound without causing decomposition. The principle of "like dissolves like" is a useful starting point for predicting solubility. Given the polar nature of the acyl chloride group and the nonpolar character of the dibromofluorophenyl ring, the molecule has a mixed polarity.

A summary of predicted solubility in common aprotic organic solvents is presented in the table below.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | Low to Moderate | The nonpolar hydrocarbon structure of these solvents will have limited affinity for the polar acyl chloride group. However, the aromatic nature of toluene and benzene may offer some interaction with the phenyl ring of the solute. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents possess a dipole moment and can engage in dipole-dipole interactions with the polar acyl chloride functional group, facilitating dissolution. The larger the dipole moment and dielectric constant of the solvent, the better the expected solubility. However, care must be taken with solvents like DMF, which can act as a catalyst for certain reactions involving acyl chlorides.[6] |

Note: While polar aprotic solvents are generally good choices, it is imperative to use anhydrous (dry) grades of these solvents to prevent hydrolysis of the acyl chloride.[6]

Experimental Determination of Solubility: A Step-by-Step Protocol

Due to the lack of specific published data, experimental determination of the solubility of this compound is often necessary. The following protocol outlines a safe and effective method for this determination.

Safety Precautions

This compound is a corrosive and moisture-sensitive compound.[7] It will release HCl gas upon contact with moisture.[2][5] Therefore, all manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[7] All glassware must be thoroughly dried before use.[6]

Materials

-

This compound

-

Anhydrous organic solvents of interest

-

Small, dry glass vials with screw caps

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Temperature-controlled environment (e.g., water bath)

-

Visual observation or analytical technique (e.g., HPLC, UV-Vis) for determining dissolution

Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of this compound.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application of 2,4-Dibromo-5-fluorobenzoyl Chloride in Agrochemical Synthesis: A Detailed Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the application of halogenated benzoyl chlorides, specifically focusing on 2,4-Dibromo-5-fluorobenzoyl chloride and its closely related analogue, 2,4-Dichloro-5-fluorobenzoyl chloride, as versatile intermediates in the synthesis of modern agrochemicals. While direct, publicly documented applications of this compound in agrochemical synthesis are not extensively reported, its structural similarity to the widely used 2,4-dichloro-5-fluorobenzoyl chloride suggests its potential as a valuable building block for novel pesticides. This guide will provide an in-depth analysis of the established use of the dichloro-analogue in creating potent herbicides and fungicides, offering detailed synthetic protocols that can serve as a foundational framework for the prospective application of its dibromo counterpart. The substitution of chlorine with bromine can significantly influence the physicochemical properties and biological efficacy of the resulting agrochemicals, potentially leading to enhanced activity, altered selectivity, or a different resistance profile.

Introduction: The Role of Halogenated Benzoyl Chlorides in Agrochemicals

Halogenated aromatic compounds are a cornerstone in the design and synthesis of a vast array of agrochemicals. The presence of halogen atoms on a benzene ring can profoundly impact a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins in pests, weeds, and fungi. This compound, with its reactive acyl chloride group and specific halogenation pattern, is a prime candidate for the synthesis of novel active ingredients. The acyl chloride functionality allows for facile reactions with nucleophiles such as amines and alcohols to form amides and esters, which are common linkages in many pesticides.

While the direct application of this compound is not as prevalent in existing literature, its dichloro-analogue, 2,4-Dichloro-5-fluorobenzoyl chloride, is a well-established intermediate in the production of various agrochemicals.[1] This guide will leverage the known synthetic utility of the dichloro-compound to illustrate the potential pathways where the dibromo-variant could be employed.

Potential Applications in Herbicide Synthesis

The 2,4-disubstituted-5-fluorobenzoyl moiety is a key component in several classes of herbicides. The overall structure can mimic natural plant hormones or inhibit essential plant enzymes.

Synthesis of Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicides

One of the significant applications of 2,4-dichloro-5-fluorobenzoyl chloride is in the synthesis of PPO-inhibiting herbicides. These herbicides disrupt the chlorophyll biosynthesis pathway in susceptible plants, leading to rapid cell death. A plausible synthetic route, adaptable for the dibromo analogue, is outlined below.

Experimental Protocol: Synthesis of a PPO-Inhibiting Herbicide Intermediate

This protocol details the synthesis of an N-aryl benzamide, a common intermediate for PPO-inhibiting herbicides, using 2,4-dichloro-5-fluorobenzoyl chloride as a template.

Materials:

-

2,4-Dichloro-5-fluorobenzoyl chloride (or this compound)

-

3-aminobenzotrifluoride

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

Procedure:

-

In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-aminobenzotrifluoride (1.1 equivalents) in anhydrous dichloromethane (100 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.2 equivalents) to the stirred solution.

-

In a separate flask, dissolve 2,4-dichloro-5-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane (50 mL).

-

Add the benzoyl chloride solution dropwise to the cooled amine solution over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl (2 x 50 mL), followed by saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the desired N-(3-(trifluoromethyl)phenyl)-2,4-dichloro-5-fluorobenzamide.

Data Presentation:

| Reactant | Molecular Weight ( g/mol ) | Equivalents |

| 2,4-Dichloro-5-fluorobenzoyl chloride | 227.45 | 1.0 |

| 3-aminobenzotrifluoride | 161.12 | 1.1 |

| Pyridine | 79.10 | 1.2 |

Logical Workflow Diagram:

Caption: Synthetic workflow for an N-aryl benzamide herbicide intermediate.

Potential Applications in Fungicide Synthesis

The halogenated benzoyl scaffold is also integral to the development of novel fungicides. The specific substitution pattern can lead to high efficacy against a range of fungal pathogens affecting major crops.

Synthesis of Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

SDHI fungicides are a critical class of agrochemicals that target the fungal respiratory chain. The benzamide group often plays a crucial role in the binding of these inhibitors to the succinate dehydrogenase enzyme complex.

Experimental Protocol: Synthesis of a Benzamide Moiety for SDHI Fungicides

This protocol outlines the synthesis of a key benzamide intermediate for SDHI fungicides.

Materials:

-

2,4-Dichloro-5-fluorobenzoyl chloride (or this compound)

-

2-Aminophenol

-

Triethylamine (TEA)

-

Acetonitrile, anhydrous

-

Magnetic stirrer and reflux condenser

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of 2-aminophenol (1.0 equivalent) in anhydrous acetonitrile (100 mL) in a 250 mL round-bottom flask, add triethylamine (1.5 equivalents).

-

In a separate flask, dissolve 2,4-dichloro-5-fluorobenzoyl chloride (1.05 equivalents) in anhydrous acetonitrile (50 mL).

-

Add the benzoyl chloride solution to the 2-aminophenol solution dropwise at room temperature.

-

After the addition, heat the reaction mixture to reflux (approximately 80-82 °C) for 3 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the pure N-(2-hydroxyphenyl)-2,4-dichloro-5-fluorobenzamide.

Data Presentation:

| Reactant | Molecular Weight ( g/mol ) | Equivalents |

| 2,4-Dichloro-5-fluorobenzoyl chloride | 227.45 | 1.05 |

| 2-Aminophenol | 109.13 | 1.0 |

| Triethylamine | 101.19 | 1.5 |

Logical Workflow Diagram:

Caption: Synthetic workflow for an N-(2-hydroxyphenyl) benzamide fungicide intermediate.

Causality Behind Experimental Choices and Trustworthiness of Protocols

The provided protocols are based on well-established amidation reactions. The choice of an appropriate base (pyridine or triethylamine) is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Anhydrous solvents are used to prevent the hydrolysis of the highly reactive acyl chloride. The reaction temperatures and times are optimized to ensure complete conversion while minimizing side reactions. Workup procedures are designed to effectively remove unreacted starting materials, the base, and its salt, leading to a purer crude product before final purification. These self-validating steps ensure the reliability and reproducibility of the synthesis.

Conclusion and Future Perspectives

While the direct application of this compound in agrochemical synthesis is not yet widely documented, its structural features make it a highly promising intermediate. The synthetic protocols detailed for its dichloro-analogue provide a solid foundation for researchers to explore the potential of the dibromo-compound in creating novel herbicides and fungicides. The difference in the halogen substituent from chlorine to bromine is expected to modulate the biological activity and physical properties of the resulting agrochemicals, potentially leading to the discovery of new active ingredients with improved performance or a more favorable environmental profile. Further research into the synthesis and biological evaluation of derivatives of this compound is highly encouraged.

References

-

Chem-Impex. (n.d.). 2,4-Dichloro-5-fluorobenzoyl chloride. Retrieved from [Link]

Sources

Application Note: High-Fidelity Amidation of 2,4-Dibromo-5-fluorobenzoyl Chloride

This Application Note is designed for medicinal chemists and process development scientists involved in the synthesis of kinase inhibitor scaffolds. It details the optimized protocol for the amidation of 2,4-Dibromo-5-fluorobenzoyl chloride , a highly functionalized intermediate often employed in the development of BRAF and MEK inhibitors.

Abstract & Strategic Context

The synthesis of poly-halogenated benzamides is a critical gateway in the construction of pharmacophores for oncology targets. This compound presents specific synthetic challenges due to the ortho-bromo substituent (C2) , which imparts significant steric hindrance around the electrophilic carbonyl center. Furthermore, the electron-withdrawing nature of the fluorine (C5) and bromine (C4) atoms increases the susceptibility of the acyl chloride to rapid hydrolysis if ambient moisture is not strictly controlled.

This protocol outlines a robust, anhydrous Nucleophilic Acyl Substitution strategy. Unlike standard Schotten-Baumann conditions, this method utilizes an organic base system in aprotic solvents to ensure >95% conversion while suppressing hydrolytic degradation and avoiding competitive SNAr side reactions at the C5-fluorine position.

Chemical Mechanism & Rationale

The reaction proceeds via an addition-elimination mechanism. The amine nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate. The inductive effect of the halogen array makes the carbonyl highly electrophilic; however, the 2-bromo substituent creates a "steric gate," necessitating the use of a non-nucleophilic base and controlled temperature to prevent kinetic stalling or side reactions.

Key Mechanistic Considerations:

-

Ortho-Effect (Steric): The bulky bromine at C2 blocks the trajectory of incoming nucleophiles. The reaction requires adequate agitation and potentially longer reaction times compared to non-substituted benzoyl chlorides.

-

Electronic Activation: The C4-Br and C5-F atoms withdraw electron density, making the carbonyl carbon more positive (reactive), but also making the C-Cl bond more labile to moisture.

-

Regioselectivity: Under the described conditions (0°C to RT), the acyl chloride substitution is kinetically favored over Nucleophilic Aromatic Substitution (SNAr) at the C5-fluorine, preserving the halogen handle for downstream diversification (e.g., Suzuki coupling or later-stage SNAr).

Pathway Diagram

Figure 1: Reaction pathway highlighting the target amidation vs. the competitive hydrolysis pathway.

Experimental Protocol

Reagents & Materials

| Reagent | Role | Specifications |

| This compound | Substrate | >97% Purity, stored under N2 |

| Amine (R-NH2) | Nucleophile | 1.0 - 1.1 equivalents, dried |

| Dichloromethane (DCM) | Solvent | Anhydrous (Water <50 ppm) |

| Triethylamine (TEA) or DIPEA | Base (Scavenger) | 1.2 - 1.5 equivalents |

| DMAP (Optional) | Catalyst | 0.05 eq (Only for steric amines) |

Step-by-Step Procedure

Step 1: System Preparation

-

Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet adapter.

-

Purge with nitrogen for 15 minutes.

-

Critical: Ensure all glassware is oven-dried. The acid chloride is lachrymatory; perform all operations in a fume hood.

Step 2: Nucleophile Solubilization

-

Charge the flask with the Amine (1.0 equiv) and anhydrous DCM (concentration ~0.2 M).

-

Add Triethylamine (TEA) (1.5 equiv) via syringe.

-

Cool the solution to 0°C using an ice/water bath. Stir for 10 minutes.

-

Why: Pre-cooling prevents exotherms that could degrade the acid chloride or promote bis-acylation.

-

Step 3: Electrophile Addition

-

Dissolve This compound (1.05 equiv) in a separate vial with a minimal amount of anhydrous DCM.

-

Add the acid chloride solution dropwise to the amine mixture over 15–20 minutes.

-

Observation: A white precipitate (TEA·HCl salt) will typically form immediately.

-

-

Note: If the amine is valuable/scarce, use the acid chloride in slight excess (1.1 eq).[1] If the acid chloride is the limiting reagent, use excess amine.

Step 4: Reaction & Monitoring

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir for 2–4 hours .

-

Monitor: Check reaction progress via TLC (Solvent: 30% EtOAc/Hexanes) or LC-MS.

-

Success Criteria: Disappearance of the amine peak and formation of the amide mass [M+H]+. The acid chloride hydrolyzes on LC-MS to the acid form; ensure the acid peak is not increasing relative to the product.

-

Step 5: Workup & Isolation

-

Quench: Add saturated aqueous NaHCO₃ (sodium bicarbonate) to the reaction mixture. Stir vigorously for 10 minutes to hydrolyze any unreacted acid chloride.

-

Extraction: Transfer to a separatory funnel.[1] Separate phases. Extract the aqueous layer 2x with DCM.

-

Wash Sequence:

-

Drying: Dry organic layer over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

Workflow Diagram

Figure 2: Operational workflow for the amidation process.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure DCM is anhydrous. Use a fresh bottle of acid chloride or redistill it. Increase equivalents to 1.2. |

| Slow Reaction | Steric Hindrance (Ortho-Br) | Add 5 mol% DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst. Heat to reflux (40°C) only if necessary. |

| Impurity: Benzoic Acid | Incomplete Quench/Wash | Ensure the NaHCO₃ wash is thorough. The acid byproduct is soluble in basic aqueous layer. |

| Impurity: SNAr Product | Overheating | Do not exceed 40°C. The C5-Fluorine is labile under harsh basic/thermal conditions. |

Analytical Characterization Expectations

-

1H NMR (DMSO-d6 or CDCl3):

-

Amide NH proton: typically a broad singlet/doublet between 6.0 – 9.0 ppm (depending on R-group).

-

Aromatic protons: Two distinct singlets (or doublets with small coupling) for the H3 and H6 protons on the benzoyl ring.

-

H3 (between Br and F): ~7.5 - 7.8 ppm (doublet, J_HF coupling).

-

H6 (adjacent to Carbonyl): ~7.8 - 8.2 ppm (doublet, J_HF coupling).

-

-

-

LC-MS:

-

Expect a characteristic isotope pattern due to two Bromine atoms (79Br/81Br).

-

Pattern ratio: 1:2:1 (M, M+2, M+4). This is diagnostic for the dibromo motif.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92045730, 2,4-Dibromobenzamide. Retrieved from [Link]

- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for Nucleophilic Acyl Substitution mechanisms).

Sources

Application Note: Scale-Up Synthesis of 2,4-Dibromo-5-fluorobenzoyl Chloride Derivatives

Executive Summary

This application note details the process chemistry and engineering controls required for the scale-up synthesis of 2,4-dibromo-5-fluorobenzoyl chloride , a critical electrophilic intermediate used in the manufacture of kinase inhibitors (e.g., BRAF inhibitors like Vemurafenib analogs).

Unlike simple benzoyl chlorides, the presence of two bulky bromine atoms and an electron-withdrawing fluorine atom creates specific steric and electronic challenges. This guide prioritizes the Thionyl Chloride (

Strategic Analysis & Route Selection

Chemical Causality

The conversion of 2,4-dibromo-5-fluorobenzoic acid to its acid chloride derivative requires overcoming the electronic deactivation of the benzene ring.

-

Steric Hindrance: The ortho-bromine at the C2 position sterically hinders the carbonyl carbon, reducing the rate of nucleophilic attack by the chlorinating agent.

-

Electronic Effect: The C5-fluorine and bromine atoms withdraw electron density, making the carbonyl carbon more electrophilic eventually, but the initial formation of the acyl-chlorosulfite intermediate requires forcing conditions.

Reagent Selection Matrix

| Reagent | Suitability for Scale-Up | Pros | Cons |

| Thionyl Chloride ( | High | Cost-effective; gaseous byproducts ( | Requires robust gas scrubbing; thermal hazard if not controlled. |

| Oxalyl Chloride | Low | Milder conditions; no | Prohibitively expensive for kg-scale; generates CO (toxic gas). |

| Phosphorus Pentachloride ( | Medium | Very reactive. | Difficult removal of phosphorous byproducts ( |

Decision: The

Reaction Mechanism & Workflow

The following diagram illustrates the catalytic cycle and the process flow for the synthesis.

Figure 1: Process flow for the catalytic chlorination of hindered benzoic acids.

Detailed Experimental Protocol

Materials & Equipment

-

Reactor: Glass-lined steel reactor (GLR) or Hastelloy C-22 (due to corrosive HCl/SOCl2).

-

Thermal Control: Oil jacket capable of

and cooling to -

Scrubber: Two-stage scrubber (Water trap

20% NaOH) to neutralize -

Reagents:

-

2,4-Dibromo-5-fluorobenzoic acid (Purity

). -

Thionyl Chloride (

equivalents). -

N,N-Dimethylformamide (DMF) (

equivalents). -

Toluene (Reagent grade, dried).

-

Step-by-Step Methodology

Step 1: Reactor Charging & Inerting

-

Purge the reactor with

to remove ambient moisture (Target: -

Charge 2,4-Dibromo-5-fluorobenzoic acid (1.0 eq) into the reactor.

-

Optional: Add Toluene (3-5 volumes).

-

Note: While neat reaction is possible, toluene improves heat transfer for this solid starting material and aids in the azeotropic removal of thionyl chloride later.

-

Step 2: Reagent Addition (Exotherm Control)

-

Add DMF (0.05 eq) to the slurry.

-

Cool jacket to

. -

Add Thionyl Chloride (1.5 eq) via a dosing pump over 30–60 minutes.

-

Critical Control Point: Monitor internal temperature (IT). Maintain IT

during addition. Gas evolution (HCl/SO2) will begin immediately.

-

Step 3: Reaction Phase

-

Slowly ramp the temperature to

(Reflux) over 1 hour. -

Hold at reflux for 3–5 hours .

-

IPC (In-Process Control): Sample the mixture. Quench the aliquot in dry methanol.

-

Analysis: HPLC or GC.

-

Target:

unreacted acid (detected as methyl ester). -

Correction: If incomplete, add 0.1 eq

and reflux for 1 additional hour.

-

Step 4: Workup & Isolation

-

Cool the mixture to

. -

Switch condenser to distillation mode.

-

Apply partial vacuum (start at 300 mbar, ramp down to 50 mbar) to distill off excess

and Toluene.-

Caution: Ensure the scrubber is active; vacuum exhaust will contain corrosive vapors.

-

-

Chase Distillation: Add fresh Toluene (2 volumes) and distill again to dryness. This "chase" ensures complete removal of

, which is detrimental to subsequent coupling steps. -

Final Isolation:

-

If Liquid: Isolate as a concentrated oil (quantitative yield typical).

-

If Solid: Recrystallize from dry Hexane/Toluene (9:1). Cool to

, filter, and dry under

-

Critical Quality Attributes (CQAs) & Troubleshooting

| Parameter | Specification | Troubleshooting |

| Appearance | Off-white solid or pale yellow oil | Dark/Black Color: Overheating or moisture ingress. Check |

| Purity (GC) | Low Purity: Incomplete reaction. Check DMF quality (wet DMF kills the catalyst). | |

| Residual | High Residuals: Insufficient toluene chase. Repeat distillation step. | |

| Hydrolysis | Reversion: Product exposed to humid air during off-loading. Store under Argon. |

Safety & Hazard Analysis (Process Safety)

Thermal Stability

Poly-halogenated benzoyl chlorides are generally thermally stable up to

-

DSC Data (Simulated): Exothermic decomposition onset typically

. -

Control: Never heat the reaction mass above

.

Gas Evolution Logic

The reaction generates 1 mole of

-

Scale-up implication: On a 10kg scale, this generates ~1500 liters of gas.

-

Scrubber Requirement: The scrubber must be sized to handle the peak gas flow rate occurring during the temperature ramp to reflux.

Figure 2: Mandatory gas scrubbing system for thionyl chloride operations.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text for Vilsmeier-Haack mechanism).

-

Levin, D. (1997). "The Scale-Up of the Synthesis of Acid Chlorides." Organic Process Research & Development, 1(2), 182. Link

-

BenchChem. (2025).[1] "Technical Support: Synthesis of Benzoyl Chloride Derivatives." Link

-

Google Patents. (2014). "Method for synthesizing high-purity benzoyl chloride (CN104230703A)." Link

-

ResearchGate. (2020). "Discussion on removal of excess Thionyl Chloride." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dibromo-5-fluorobenzoyl chloride

Topic: Optimization & Troubleshooting for Acid Chloride Formation Target Molecule: 2,4-Dibromo-5-fluorobenzoyl chloride Precursor: 2,4-Dibromo-5-fluorobenzoic acid CAS Registry Number (Acid): 1345472-13-4 (Representative analog reference)

Core Synthesis Directive

The Challenge: Sterics & Deactivation

Synthesizing this compound presents a specific challenge compared to standard benzoyl chlorides. The ortho-bromine at position 2 provides significant steric hindrance, shielding the carbonyl carbon from nucleophilic attack. Additionally, the electron-withdrawing nature of the halogens deactivates the ring, making the carbonyl oxygen less nucleophilic during the initial step of the mechanism.

Standard protocols often fail (resulting in <50% conversion) because they do not account for this kinetic barrier. The protocol below utilizes Vilsmeier-Haack activation to overcome these energy barriers.

Validated Protocol (High-Yield Route)

| Parameter | Specification | Rationale |

| Reagent | Thionyl Chloride ( | Excess (3.0–5.0 equiv). Acts as both reagent and solvent (if neat) to drive equilibrium. |

| Catalyst | DMF (N,N-Dimethylformamide) | Critical. Must be used at 1–5 mol%. Without DMF, reaction times may exceed 24h with incomplete conversion. |

| Solvent | Toluene or Neat | Neat is preferred for small scale (<10g) to maximize concentration. Toluene (3-5 volumes) is preferred for scale-up to manage heat dissipation and prevent sublimation of the precursor. |

| Temperature | Reflux ( | High thermal energy is required to overcome the steric hindrance of the 2-bromo group. |

| Atmosphere | Dry | Strictly anhydrous. Moisture hydrolyzes the product back to the acid immediately. |

Step-by-Step Workflow

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2) or inert gas inlet.

-

Charging: Add 2,4-Dibromo-5-fluorobenzoic acid (1.0 equiv).

-

Solvent/Reagent:

-

Method A (Neat): Add

(5.0 equiv) slowly. -

Method B (Solution): Suspend acid in dry Toluene (3 vol), then add

(2.0–3.0 equiv).

-

-

Catalysis: Add anhydrous DMF (0.05 equiv / 5 mol%) dropwise. Expect vigorous gas evolution (

, -

Reaction: Heat to reflux.[2][3] Monitor by TLC (quench aliquot in MeOH to visualize as methyl ester) or HPLC.

-

Typical time: 2–4 hours with DMF; >12 hours without.

-

-

Work-up:

-

Distill off excess

and solvent under reduced pressure (rotary evaporator). -

Chase Step: Add fresh dry toluene and re-evaporate (2x) to azeotrope trace

and

-

-

Isolation: The residue is usually a solid or viscous oil. For high purity, vacuum distillation is recommended, though the crude is often sufficient for subsequent acylations.

Mechanism & Logic (The "Why")

The reaction relies on the in-situ formation of the Vilsmeier Chloroiminium reagent , which is far more electrophilic than thionyl chloride itself. This is essential for overcoming the steric bulk of the ortho-bromine.

Diagram 1: Catalytic Cycle & Steric Overcome

This diagram illustrates how DMF shuttles the chloride to the sterically hindered carbonyl.

Caption: DMF reacts with SOCl2 to form the highly reactive Vilsmeier reagent, which bypasses the slow kinetics of direct SOCl2 attack on the hindered acid.

Troubleshooting Matrix

Symptom: Low Yield / Incomplete Conversion

| Potential Cause | Diagnostic | Corrective Action |

| Wet Reagents | White smoke/fog in flask before heating; Acid precipitates. | Dry the starting material in a vacuum oven ( |

| Catalyst Failure | Reaction stalls after 1 hour; no gas evolution. | Ensure DMF is anhydrous. Increase load to 5 mol%. Do not omit DMF. |

| Steric Stall | TLC shows starting material spot persists. | Switch solvent from Toluene to Neat |

Symptom: Impure / Colored Product [4][5]

| Potential Cause | Diagnostic | Corrective Action |

| Sulfur Contamination | Product is deep yellow/orange or red. | Caused by |

| Hydrolysis | Melting point is broad/low; IR shows -OH stretch ( | The product has reverted to acid.[6] Resubject to |

Diagram 2: Troubleshooting Decision Tree

Caption: Logic flow for diagnosing common yield-killing issues in halo-benzoyl chloride synthesis.

Frequently Asked Questions (FAQ)

Q: Can I use Oxalyl Chloride (

-

Pros: Byproducts are

and -

Cons: More expensive.

-

Protocol: Use DCM as solvent (0°C to RT) with 1.2 equiv

and catalytic DMF. If the 2,4-dibromo sterics are severe,

Q: My product turned into a solid mass upon removing solvent. Is it ruined? A: Likely not. This compound has a high molecular weight and is likely a solid at room temperature.

-

Test: Dissolve a small amount in dry DCM. If it dissolves clear, it is likely good. If white particles remain, it may be the hydrolyzed acid (insoluble in DCM compared to the acid chloride).

Q: Why do I need to "chase" with toluene? A: Thionyl chloride and HCl can get trapped in the crystal lattice or viscous oil of the product. Adding toluene and evaporating it ("azeotropic drying") helps carry these volatiles away, preventing them from interfering with the next step (e.g., amine coupling).

Q: Are there safety concerns with DMF and Thionyl Chloride? A: Yes. Beyond standard corrosivity, the combination can generate trace amounts of Dimethylcarbamoyl chloride (DMCC) , a potential carcinogen [2].[7] Always handle in a fume hood and quench residues with aqueous bicarbonate before disposal.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 22: Acyl Substitution).

-

Levin, D. (1997). Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions Involving the Combination of Amides with Halogenating Agents. Organic Process Research & Development, 1(2), 182.

-

Google Patents. (1993). Method for purifying acid chlorides (US5241111A). (Describes purification logic for analogous dichloro-fluoro derivatives).

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. SATHEE: Chemistry Acid Chloride [sathee.iitk.ac.in]

- 3. Method used for preparing 2,4-dichloro-5-fluorobenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. reddit.com [reddit.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Sciencemadness Discussion Board - SOCl2: carboxylic acid to acid chloride: impurity! - Powered by XMB 1.9.11 [sciencemadness.org]

Troubleshooting guide for sluggish reactions of 2,4-Dibromo-5-fluorobenzoyl chloride

Welcome to the technical support center for 2,4-Dibromo-5-fluorobenzoyl chloride. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this halogenated benzoyl chloride in their synthetic workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges related to its reactivity, particularly in instances of sluggish or incomplete reactions.

I. Troubleshooting Guide: Sluggish Reactions

The inherent electronic properties of this compound can contribute to reduced reactivity compared to simpler benzoyl chlorides. The two bromine atoms and one fluorine atom are electron-withdrawing groups, which decrease the electron density of the aromatic ring and the carbonyl carbon.[1] This guide provides a systematic approach to diagnosing and resolving slow reactions.

Question 1: My Friedel-Crafts acylation with this compound is extremely slow. What are the likely causes and how can I accelerate it?

Sluggish Friedel-Crafts acylations involving this substrate are a common challenge. The primary reason is the deactivating effect of the halogen substituents on the benzoyl chloride, which makes the formation of the reactive acylium ion more difficult.[1] Additionally, the aromatic substrate being acylated may also be deactivated.

Core Causality Analysis:

-

Deactivated Acyl Chloride: The electron-withdrawing bromine and fluorine atoms reduce the electrophilicity of the carbonyl carbon, hindering the initial complexation with the Lewis acid catalyst.

-

Deactivated Aromatic Substrate: If your aromatic substrate also contains electron-withdrawing groups, the reaction will be significantly slower as the nucleophilicity of the aromatic ring is reduced.[1]

-

Insufficient Catalyst Activity or Loading: The choice and amount of Lewis acid are critical.

-

Presence of Moisture: Trace amounts of water can hydrolyze the acyl chloride to the unreactive carboxylic acid and also deactivate the Lewis acid catalyst.[2][3][4]

Troubleshooting Workflow:

Below is a systematic workflow to diagnose and resolve a sluggish Friedel-Crafts acylation.

Caption: Troubleshooting workflow for a sluggish Friedel-Crafts acylation.

Experimental Protocols:

Protocol 1: Catalyst Screening for Enhanced Activity

-

Setup: Prepare parallel reactions in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

-

Reactions: To each reaction vessel containing the aromatic substrate and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane), add a different Lewis acid catalyst.

-

Catalyst Comparison: Use equimolar amounts of catalysts for a valid comparison.

-

Initiation: Add this compound to each reaction at a controlled temperature (e.g., 0 °C).

-

Monitoring: Monitor the progress of each reaction by TLC or GC/LC-MS at regular intervals.

-

Analysis: Compare the conversion rates to identify the most effective catalyst.

| Catalyst Type | Relative Activity | Key Considerations |

| Standard Lewis Acids | ||

| AlCl₃ | High | Often requires stoichiometric amounts; can complex with products.[5] |

| FeCl₃ | Moderate to High | Generally less reactive than AlCl₃ but also less prone to side reactions. |

| Alternative Catalysts | ||

| Solid-supported Catalysts (e.g., In₂O₃/MCM-41) | Can be highly active and reusable.[6] | May require higher temperatures; potential for reduced leaching of metals.[6] |

| Zeolites (e.g., HBEA) | Active for some acylations, particularly with activated arenes.[7] | Catalyst deactivation can be an issue. |

Question 2: My esterification or amidation reaction with this compound is not going to completion. What should I investigate?

While generally more facile than Friedel-Crafts reactions, esterifications and amidations can still be sluggish due to the electronic nature of the acyl chloride.

Core Causality Analysis:

-

Nucleophile Reactivity: The alcohol or amine used may not be sufficiently nucleophilic. Steric hindrance around the nucleophilic center can also impede the reaction.

-

Base Selection: The choice of base to scavenge the HCl byproduct is crucial. An inappropriate base can interfere with the reaction or be too weak to drive the equilibrium.

-

Solvent Effects: The polarity and aprotic nature of the solvent can significantly influence the reaction rate.

Troubleshooting Workflow:

Caption: Diagnostic workflow for incomplete esterification or amidation reactions.

Experimental Protocols:

Protocol 2: Base and Catalyst Optimization for Acylation

-

Setup: In an oven-dried flask under an inert atmosphere, dissolve the alcohol or amine and this compound in an anhydrous aprotic solvent (e.g., THF, DCM, or acetonitrile).

-

Base Addition: Add the selected base (e.g., pyridine, triethylamine, or diisopropylethylamine) dropwise at 0 °C.

-

Catalyst Introduction: For sluggish reactions, add a catalytic amount (1-10 mol%) of a nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP).

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

-

Workup: Quench the reaction with water or a dilute aqueous acid, and extract the product with a suitable organic solvent.

| Base | pKa of Conjugate Acid | Notes |

| Pyridine | 5.2 | Also acts as a nucleophilic catalyst.[8] |

| Triethylamine (TEA) | 10.8 | Common, non-nucleophilic base. |

| Diisopropylethylamine (DIPEA) | 11.0 | Sterically hindered, non-nucleophilic base. |

II. Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the reduced reactivity of this compound?

The primary reason is the strong electron-withdrawing inductive and resonance effects of the two bromine and one fluorine substituents.[1] These effects decrease the electron density at the carbonyl carbon, making it less electrophilic and thus less susceptible to nucleophilic attack.[9]

Q2: How does the purity of this compound affect my reaction?

The most common impurity is the corresponding carboxylic acid, 2,4-Dibromo-5-fluorobenzoic acid, which is formed by hydrolysis.[4] This impurity is unreactive under most acylation conditions and can also neutralize catalysts or bases, thereby inhibiting the desired reaction.[4]

Q3: What are the ideal storage conditions for this compound to maintain its reactivity?

To prevent hydrolysis, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.[4] For long-term storage, refrigeration is recommended.

Q4: Can I use protic solvents for reactions with this compound?

It is generally not recommended to use protic solvents such as alcohols or water, as they will react with the acyl chloride, leading to the formation of esters or the carboxylic acid, respectively.[2] Anhydrous aprotic solvents are the preferred choice.

Q5: Are there any safety precautions I should be aware of when handling this compound?

This compound is a corrosive compound and a lachrymator. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It reacts with water to produce corrosive HCl gas.[2]

References

- Andonian, A.

- Journal of the American Chemical Society. Intrinsic Structure−Reactivity Relationships in Gas-Phase Transacylation Reactions: Identity Exchange of Substituted Benzoyl Chlorides with Chloride Ion.

- chemguide.

- The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists.

- Chemistry Stack Exchange. The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution.

- University of Calgary.

- Sciencemadness.org.

- ACS Publications.

- Frontiers in Chemistry. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite.

- Google Patents.

- Organic Chemistry Portal.

- Chemistry Steps.

- Chemistry LibreTexts.

- Journal of the Chemical Society, Perkin Transactions 2. Acylation. Part XXXVII. The catalysed benzoylation of ethylene oxides by benzoyl halides in aprotic solvents.

- Organic Chemistry Portal.

- University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ.

- PubChem. 2,4-Dichloro-5-fluorobenzoyl chloride.

- Benchchem. The Hydrolysis of 4-Bromobenzoyl Chloride: A Mechanistic and Kinetic Analysis.

- Benchchem. Hydrolysis of 4-Bromobenzoyl chloride and prevention methods.

- Scientific Upd

- Jiangsu Feiyu Pharmaceutical Technology Co., Ltd. 2,4-Dichloro-5-fluorobenzoyl chloride.

- Google Patents. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.

- Reddit.

- Asian Journal of Green Chemistry.

Sources

- 1. alexandonian.com [alexandonian.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

Validation & Comparative

A Comparative Guide to the Reactivity of Benzoyl Chlorides: A Deep Dive into 2,4-Dibromo-5-fluorobenzoyl chloride

Introduction: The Role of Substituted Benzoyl Chlorides in Modern Synthesis

Benzoyl chlorides are cornerstone reagents in organic synthesis, serving as powerful benzoylating agents for a multitude of nucleophiles. Their utility spans the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers.[1] The reactivity of the acyl chloride functional group is profoundly influenced by the nature and position of substituents on the aromatic ring. These substituents modulate the electrophilicity of the carbonyl carbon, thereby dictating reaction rates and, in some cases, reaction pathways.

This guide provides an in-depth comparison of the reactivity of 2,4-Dibromo-5-fluorobenzoyl chloride against other common benzoyl chlorides. We will explore the theoretical underpinnings of its reactivity, supported by experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this highly functionalized reagent.

Theoretical Framework: Unpacking the Drivers of Reactivity

The primary reaction pathway for benzoyl chlorides is nucleophilic acyl substitution.[2][3] This process occurs via a two-step addition-elimination mechanism, proceeding through a tetrahedral intermediate.[4][5] The rate-determining step is typically the initial attack of the nucleophile on the electrophilic carbonyl carbon.[6] Consequently, any factor that increases the partial positive charge on this carbon will accelerate the reaction.

Caption: General mechanism of nucleophilic acyl substitution.

The reactivity is governed by a combination of electronic and steric effects imparted by the ring substituents.

-

Electronic Effects : These are a blend of inductive and resonance effects.

-

Inductive Effect (-I) : Electronegative substituents (like halogens or nitro groups) pull electron density away from the ring through the sigma bond framework. This effect deactivates the ring but, crucially, increases the electrophilicity of the carbonyl carbon, thus increasing reactivity towards nucleophiles.[7]

-

Resonance Effect (+R or -R) : Substituents with lone pairs (like halogens or methoxy groups) can donate electron density into the pi system of the ring (+R), while groups like nitro groups withdraw density (-R). A +R effect from an ortho or para substituent can partially counteract the -I effect by stabilizing the carbonyl group, thereby reducing its electrophilicity and slowing the reaction.[8]

-

-

Steric Effects : Bulky groups at the ortho positions can physically impede the nucleophile's approach to the carbonyl carbon, slowing the reaction rate. This is known as steric hindrance.[9][10]

Halogens present a fascinating case as they exhibit a strong electron-withdrawing inductive effect (-I) due to their electronegativity, but also a weaker electron-donating resonance effect (+R) from their lone pairs.[8] For halogens, the inductive effect generally dominates, making halogenated benzoyl chlorides more reactive than the unsubstituted parent compound.

Caption: Influence of para-substituents on reactivity.

Comparative Reactivity Analysis

To contextualize the reactivity of this compound, we must first consider simpler analogues.

-

Benzoyl Chloride (Unsubstituted) : This serves as our baseline. Its reactivity is inherent to the benzoyl chloride moiety itself.[11] It readily reacts with water and other nucleophiles.[12]

-

4-Nitrobenzoyl Chloride : The nitro group is strongly electron-withdrawing through both inductive and resonance effects (-I, -R). This significantly increases the electrophilicity of the carbonyl carbon, making 4-nitrobenzoyl chloride one of the most reactive substituted benzoyl chlorides.

-

4-Bromobenzoyl Chloride : The bromine atom exerts a powerful -I effect and a weaker +R effect. The net result is strong electron withdrawal, making 4-bromobenzoyl chloride more reactive than benzoyl chloride.[13][14]

-

2,4-Dichloro-5-fluorobenzoyl chloride : This is an important intermediate in the synthesis of pharmaceuticals like Ciprofloxacin.[15][16] The three halogen substituents make the carbonyl carbon highly electrophilic.

Focus: this compound

This molecule presents a complex interplay of electronic and steric factors:

-

2-Bromo Substituent : Located at the ortho position, this bromine atom exerts a very strong -I effect due to its proximity to the carbonyl group. However, it also introduces significant steric hindrance , which can impede the approach of bulky nucleophiles.[10]

-

4-Bromo Substituent : At the para position, this bromine also exerts a strong -I effect, further enhancing the carbonyl's electrophilicity. Its +R effect is present but is overridden by the cumulative inductive pull of the three halogens.

-

5-Fluoro Substituent : Fluorine is the most electronegative halogen, contributing a powerful -I effect. Being meta to the acyl chloride, its resonance effect on the carbonyl carbon is negligible, meaning its influence is almost purely electron-withdrawing.

Overall Reactivity Prediction : The combined inductive force of two bromine atoms and one fluorine atom makes the carbonyl carbon of this compound exceptionally electrophilic. Therefore, it is predicted to be highly reactive , likely exceeding the reactivity of mono-halogenated benzoyl chlorides. However, its reactivity with sterically demanding nucleophiles may be slightly attenuated compared to a non-ortho-substituted analogue due to steric hindrance from the 2-bromo group.

Quantitative Data Summary

While direct kinetic data for this compound is not widely published, we can compare literature values for the alcoholysis of other benzoyl chlorides to illustrate the trends discussed. The rate of reaction with an alcohol (alcoholysis) is a common metric for comparison.[17]

| Benzoyl Chloride Derivative | Substituent(s) | Electronic Effect | Relative Rate Constant (k_rel) |

| 4-Methoxybenzoyl chloride | 4-OCH₃ | Strong +R, Weak -I | ~0.1 |

| 4-Methylbenzoyl chloride | 4-CH₃ | Weak +I | ~0.5 |

| Benzoyl chloride | -H | Baseline | 1 |

| 4-Chlorobenzoyl chloride | 4-Cl | Strong -I, Weak +R | ~3-4 |

| 4-Bromobenzoyl chloride | 4-Br | Strong -I, Weak +R | ~4-5 |

| 4-Nitrobenzoyl chloride | 4-NO₂ | Strong -I, -R | ~30-40 |

| This compound | 2,4-di-Br, 5-F | Very Strong -I, Steric Hindrance | Predicted: >10 (Highly Reactive) |

Note: Relative rate constants are approximate values compiled from general principles of physical organic chemistry and kinetic studies on alcoholysis to illustrate trends.[17]

Experimental Protocols

To ensure scientific integrity, any comparison must be grounded in robust experimental methodology. Below are self-validating protocols for kinetic analysis and a representative synthetic application.

Protocol 1: Kinetic Study of Benzoyl Chloride Alcoholysis via Conductometry

This protocol measures the rate of reaction by monitoring the increase in conductivity as the byproduct, hydrochloric acid (HCl), is formed.[18]

Sources

- 1. US6844468B2 - Process for preparing substituted benzoyl chlorides - Google Patents [patents.google.com]

- 2. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. byjus.com [byjus.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. US4593144A - Process for preparing substituted benzotrichloride compounds - Google Patents [patents.google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 12. nbinno.com [nbinno.com]

- 13. Benzoyl chloride, 4-bromo- [webbook.nist.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. CN104649890A - A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 16. 2,4-Dichloro-5-fluorobenzoyl chloride | C7H2Cl3FO | CID 2736821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. scholarworks.uni.edu [scholarworks.uni.edu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,4-Dibromo-5-fluorobenzoyl Chloride

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the responsible management of reactive reagents is paramount. 2,4-Dibromo-5-fluorobenzoyl chloride, a halogenated acyl halide, is a valuable building block in organic synthesis due to the reactivity of its acyl chloride group.[1][2] However, this same reactivity necessitates meticulous handling and disposal protocols to ensure laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in established safety principles and chemical causality.

Understanding the Core Hazards

This compound shares the hazardous characteristics typical of acyl halides.[3] Its primary risks stem from its high reactivity, particularly with nucleophiles like water.

-

Corrosivity: It is corrosive to skin, eyes, and mucous membranes. Direct contact can cause severe chemical burns. The vapors are lachrymatory, meaning they are intensely irritating to the eyes.[3][4]

-

Reactivity with Water: Acyl halides react vigorously, often violently, with water and atmospheric moisture. This hydrolysis reaction produces the corresponding carboxylic acid (2,4-Dibromo-5-fluorobenzoic acid) and hydrochloric acid (HCl), a corrosive gas.[5][6] This reaction is exothermic and can lead to fuming and pressure buildup in enclosed containers.

-

Environmental Hazard: As a halogenated organic compound, it requires specific disposal pathways to prevent environmental contamination.[7][8] Such compounds are typically subject to regulated disposal methods like incineration.[8]

| Hazard Profile | Consequence |

| Corrosive | Causes severe burns to eyes, skin, and respiratory tract. |

| Lachrymator | Vapors are highly irritating to the eyes.[4] |

| Water-Reactive | Reacts with water to release corrosive hydrochloric acid gas.[6] |

| Halogenated Organic | Requires segregated and regulated hazardous waste disposal.[7][9] |

Mandatory Personal Protective Equipment (PPE)

Given the significant hazards, a comprehensive suite of PPE is non-negotiable when handling or disposing of this compound. All operations must be conducted within a certified chemical fume hood.[10][11]

-

Eye and Face Protection: Wear chemical splash goggles in combination with a full-face shield.[12][13] This provides maximum protection against splashes and corrosive vapors.

-

Skin and Body Protection: A flame-retardant lab coat worn over long-sleeved clothing and full-length pants is required.[10] For larger quantities or spill response, a liquid-tight, chemical-resistant suit may be necessary.[12]

-

Hand Protection: Use heavy-duty, chemical-resistant gloves. Butyl rubber or heavy-duty nitrile gloves are recommended.[12][14] Always check the manufacturer's compatibility chart.

-

Respiratory Protection: Work should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[11] In situations where a hood is not available or during a large spill, an air-purifying respirator with acid gas cartridges or a supplied-air respirator is mandatory.[12]

Disposal Workflow: A Step-by-Step Protocol

The proper disposal method depends on the quantity of the waste. The primary strategy involves a controlled neutralization of the reactive acyl chloride group, followed by disposal as halogenated organic waste.

Sources

- 1. 2-Bromo-5-chloro-4-fluorobenzoyl chloride | 1805105-25-2 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Acyl halide - Wikipedia [en.wikipedia.org]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. Benzoyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 6. nbinno.com [nbinno.com]

- 7. bucknell.edu [bucknell.edu]

- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 9. 7.2 Organic Solvents [ehs.cornell.edu]

- 10. wcu.edu [wcu.edu]

- 11. chemos.de [chemos.de]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. download.basf.com [download.basf.com]

- 14. nj.gov [nj.gov]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.